1,16-Hexadecanedithiol

Catalog No.
S764125
CAS No.
79028-45-8
M.F
C16H34S2
M. Wt
290.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,16-Hexadecanedithiol

CAS Number

79028-45-8

Product Name

1,16-Hexadecanedithiol

IUPAC Name

hexadecane-1,16-dithiol

Molecular Formula

C16H34S2

Molecular Weight

290.6 g/mol

InChI

InChI=1S/C16H34S2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2

InChI Key

JSRUFBZERGYUAT-UHFFFAOYSA-N

SMILES

C(CCCCCCCCS)CCCCCCCS

Canonical SMILES

C(CCCCCCCCS)CCCCCCCS

1,16-Hexadecanedithiol (HDDT) is a long-chain alkanethiol molecule primarily used in scientific research for its ability to form self-assembled monolayers (SAMs) []. SAMs are ordered assemblies of molecules on a substrate surface with unique properties. HDDT, due to its structure with a thiol group at each end, can strongly bind to various metal surfaces, forming a well-defined and densely packed monolayer [, ].

Applications of HDDT in SAMs research

  • Surface functionalization: HDDT-based SAMs can be used to modify the surface properties of various materials, such as metals, oxides, and semiconductors. This modification can control surface wettability, adhesion, and electrical conductivity, making it valuable for diverse applications like biosensors, microfluidics, and corrosion protection [, ].
  • Biomolecule immobilization: HDDT SAMs can act as anchoring platforms for biomolecules like proteins, DNA, and enzymes. This allows researchers to study these biomolecules in controlled environments and develop biosensors for specific target analytes [, ].
  • Nanoparticle assembly: HDDT can be used to direct the assembly of nanoparticles on surfaces. By controlling the surface chemistry and packing density of the SAM, researchers can achieve desired nanoparticle arrangements for applications in catalysis, electronics, and photonics [, ].

1,16-Hexadecanedithiol is a chemical compound belonging to the class of dithiols, characterized by its long hydrocarbon chain and two thiol (-SH) functional groups. Its chemical formula is C₁₆H₃₄S₂, indicating the presence of two sulfur atoms. This compound appears as a colorless to light yellow liquid with a distinctive unpleasant odor, and it is practically insoluble in water. The presence of two thiol groups allows for unique reactivity and interaction with various substrates, particularly metals, making it significant in materials science and nanotechnology.

HDDT's primary mechanism of action lies in its ability to self-assemble on metal surfaces, particularly gold, to form SAMs. These SAMs offer a well-defined and controllable platform for various scientific applications, including:

  • Biosensors: SAMs functionalized with biorecognition molecules can be used to detect specific biomolecules like proteins or DNA [].
  • Nanopatterning: SAMs can be used to create nanoscale patterns on surfaces for applications in electronics and photonics.
  • Drug Delivery: SAMs can be designed to deliver drugs in a controlled manner.
Case Study

A study by demonstrated the use of HDDT SAMs modified with specific capture molecules to selectively detect a target protein with high sensitivity. This highlights the potential of HDDT in biosensing applications.

While comprehensive data on HDDT's specific hazards is limited, some general safety considerations for thiols should be applied:

  • Skin and Eye Irritation: Thiols can irritate skin and eyes upon contact.
  • Flammability: Organic thiols can be flammable; however, the high molecular weight of HDDT might reduce this risk.
  • Environmental Impact: The long-term environmental impact of HDDT disposal needs further investigation.

  • Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
  • Reduction: Although less common, the compound can also be reduced to yield alkanes.
  • Substitution: The thiol groups can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups into the molecule.

These reactions are essential for modifying the compound's properties and enhancing its utility in various applications.

The biological activity of 1,16-Hexadecanedithiol is notable in its ability to influence cellular processes. Its thiol groups can form covalent bonds with metal surfaces, leading to the creation of self-assembled monolayers (SAMs). These SAMs can modify surface properties and enhance biocompatibility in biomedical applications. Additionally, 1,16-Hexadecanedithiol has been studied for its potential effects on cell signaling pathways and gene expression during nanoparticle synthesis.

1,16-Hexadecanedithiol can be synthesized through several methods:

  • Thiolation of 1-Bromohexadecane: One common approach involves reacting 1-bromohexadecane with sodium sulfide or thiourea under controlled conditions. This reaction typically requires hydrolysis to yield the dithiol.
  • Direct Synthesis from Hexadecane: Another method includes the direct conversion of hexadecane using thiolating agents under specific conditions to introduce thiol groups at both terminal ends of the hydrocarbon chain.

These synthesis routes are crucial for producing high-purity 1,16-Hexadecanedithiol suitable for industrial applications.

1,16-Hexadecanedithiol has a variety of applications across different fields:

  • Nanotechnology: It is extensively used in the synthesis of nanoparticles and for creating thiol-functionalized surfaces that enhance stability and reactivity.
  • Self-Assembled Monolayers: The compound is utilized in forming SAMs on metal substrates, which are critical for sensor technology and surface modification.
  • Biomaterials: Due to its biocompatibility, it finds applications in drug delivery systems and tissue engineering.

Studies on 1,16-Hexadecanedithiol have revealed its interactions with various metals and biological systems:

  • Metal Interactions: The compound exhibits a high affinity for noble metals such as gold and silver, facilitating the formation of stable SAMs that alter surface properties for enhanced functionality.
  • Cellular Interactions: Research indicates that 1,16-Hexadecanedithiol can influence cellular behavior by modulating signaling pathways when used in nanoparticle formulations.

These interaction studies underscore its versatility as a functional material in both industrial and biomedical contexts.

1,16-Hexadecanedithiol can be compared with other alkanethiols and dithiols based on their structure and properties:

Compound NameChemical FormulaNumber of Thiol GroupsNotable Characteristics
1-HexadecanethiolC₁₆H₃₄S1Used for SAMs; single thiol group
1-OctadecanethiolC₁₈H₃₈S1Longer chain; more stable SAMs
1-DodecanedithiolC₁₂H₂₄S₂2Shorter chain; similar reactivity
1-OctanedithiolC₈H₁₈S₂2Shorter chain; used in similar applications

The uniqueness of 1,16-Hexadecanedithiol lies in its longer hydrocarbon chain combined with two thiol groups, providing enhanced stability and functionality in forming complex structures like self-assembled monolayers. This distinct combination allows for superior control over surface properties compared to its shorter-chain counterparts.

XLogP3

7.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Hexadecane-1,16-dithiol

Dates

Modify: 2023-08-15

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